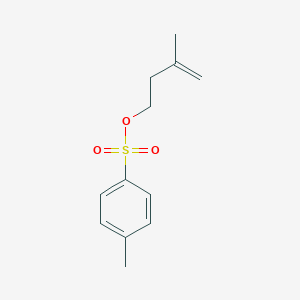

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-

Overview

Description

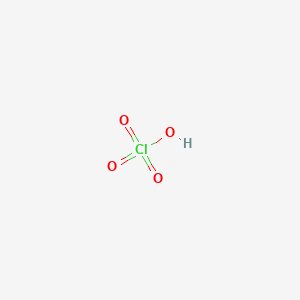

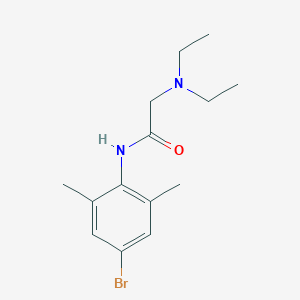

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- (DMCM) is a heterocyclic organic compound that has been extensively studied in recent years due to its unique chemical and physical properties. It is a colorless, volatile liquid with a boiling point of 122°C and a melting point of -68°C. It is soluble in water, alcohols, and ethers, and insoluble in most organic solvents. DMCM is a versatile chemical and has been used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Chiral Inhibitors of Leukotriene Biosynthesis

1,3-Dioxolanes, including variants similar to the specified compound, have been identified as chiral inhibitors of 5-lipoxygenase (5LO), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. These inhibitors show potential in vivo potency comparable to or superior to other leukotriene synthesis inhibitors undergoing clinical evaluation, such as ZD2138. The synthesis of these dioxolanes involves asymmetric dihydroxylation, indicating their potential therapeutic applications in inflammatory diseases (Crawley & Briggs, 1995).

Antifertility Effects

Research has also explored the antifertility effects of chlorine-substituted dioxolanes in male rats. The study includes the synthesis and biological activity evaluation of compounds related to 1,3-dioxolanes, demonstrating their potential in male antifertility applications. These findings open avenues for the development of novel contraceptives based on chlorine-substituted dioxolanes (Hirsch et al., 1975).

Scaffold for Serotonin Receptor Agonists

Compounds derived from the 1,3-dioxolane scaffold have been prepared and tested for their affinity at serotonin (5-HT1AR) and alpha1 adrenoceptors, with some showing significant agonistic activity. These compounds, including those with a 1,3-dioxane scaffold, demonstrate potential in treating conditions such as anxiety, depression, and chronic pain, highlighting the versatility of the dioxolane structure in medicinal chemistry (Franchini et al., 2019).

Carrier Systems for Drug Delivery

Dihydropyridine carriers, utilizing structures similar to 1,3-dioxolanes, have been investigated for the sustained delivery of therapeutics to the brain, showcasing the potential of these carriers in enhancing the treatment of neurological disorders. This research emphasizes the utility of dioxolane derivatives in developing drug delivery systems aimed at crossing the blood-brain barrier for effective therapeutic action (Palomino et al., 1989).

Prodrugs for Latentiation

Studies on (2-oxo-1,3-dioxol-4-yl)methyl esters as progenitors for drugs like methyldopa highlight the role of dioxolane derivatives in the development of prodrugs. These esters undergo hydrolysis to release the active drug, suggesting their potential in improving the bioavailability and therapeutic efficacy of medications (Saari et al., 1984).

Mechanism of Action

Target of Action

It is known to be a useful intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is used as a modifying agent for making various prodrugs .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one with chlorine or sulfuryl chloride affords 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one . This compound then undergoes an allylic rearrangement to afford 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .

Biochemical Pathways

It is known to be involved in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. They are designed to improve the bioavailability of drugs, and their synthesis often involves complex biochemical pathways.

Result of Action

The primary result of the action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . This compound is used as a modifying agent to create prodrugs, which have improved pharmacological properties compared to the original drug .

Action Environment

The action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be influenced by various environmental factors. For instance, the yield of the reaction can be affected by the temperature and the type of solvent used . .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of prodrugs Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug

Cellular Effects

As an intermediate in the synthesis of prodrugs , it may influence cell function indirectly through the active drugs that it helps to produce. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported in the literature.

Molecular Mechanism

It is known to undergo a rearrangement reaction to yield a product useful in the synthesis of prodrugs

Metabolic Pathways

As an intermediate in the synthesis of prodrugs , it is likely to be involved in metabolic processes, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently known.

properties

IUPAC Name |

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYDCOBLQUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461526 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95579-71-8 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)